molecular formula C6H8O5 B3057583 1,1-Cyclobutanedicarboxylic acid, 3-hydroxy- CAS No. 827032-76-8

1,1-Cyclobutanedicarboxylic acid, 3-hydroxy-

Cat. No. B3057583
CAS RN: 827032-76-8
M. Wt: 160.12 g/mol
InChI Key: ZLPNWTJXLKERCL-UHFFFAOYSA-N
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Description

1,1-Cyclobutanedicarboxylic acid is a compound with the empirical formula C6H8O4 . It has a molecular weight of 144.13 . It is used in the design, studies, and structural model of antitumor dicycloplatin, a clinical cancer drug .


Synthesis Analysis

Cyclobutanecarboxylic acid can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . This process involves heating 1,1-cyclobutanedicarboxylic acid in a distillation device at about 160°C to release carbon dioxide .


Molecular Structure Analysis

The molecular structure of 1,1-Cyclobutanedicarboxylic acid is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2, (H,7,8) (H,9,10) .


Physical And Chemical Properties Analysis

1,1-Cyclobutanedicarboxylic acid is a white fine crystalline powder . It has a molar mass of 144.13 g/mol . The compound is stored below +30°C .

Safety and Hazards

1,1-Cyclobutanedicarboxylic acid is classified as a corrosive substance . It causes severe skin burns and eye damage . Safety measures include avoiding breathing dust, wearing protective clothing, and ensuring adequate ventilation . In case of contact, immediate medical attention is required .

Future Directions

While specific future directions for 1,1-Cyclobutanedicarboxylic acid are not mentioned in the retrieved sources, it’s worth noting that cyclobutanecarboxylic acid, which can be prepared from 1,1-cyclobutanedicarboxylic acid, is an intermediate in organic synthesis . This suggests potential applications in the development of new synthetic methods and materials.

properties

IUPAC Name

3-hydroxycyclobutane-1,1-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c7-3-1-6(2-3,4(8)9)5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPNWTJXLKERCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478207
Record name 1,1-Cyclobutanedicarboxylic acid, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Cyclobutanedicarboxylic acid, 3-hydroxy-

CAS RN

827032-76-8
Record name 1,1-Cyclobutanedicarboxylic acid, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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